molecular formula C7H8O3 B14189883 3-Acetyl-5-methylfuran-2(5H)-one CAS No. 918150-85-3

3-Acetyl-5-methylfuran-2(5H)-one

Katalognummer: B14189883
CAS-Nummer: 918150-85-3
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: NHRCTOSLKBGKJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-5-methylfuran-2(5H)-one: is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with an acetyl group at the third position and a methyl group at the fifth position. This compound is known for its unique aromatic properties and is often used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methylfuran-2(5H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with furan derivatives, such as 2-furoic acid or 2-furaldehyde.

    Acetylation: The furan derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

    Methylation: The acetylated furan compound is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated furans, amino furans

Wissenschaftliche Forschungsanwendungen

3-Acetyl-5-methylfuran-2(5H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-methylfuran-2(5H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activities and signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetylfuran: Similar structure but lacks the methyl group at the fifth position.

    5-Methylfurfural: Similar structure but lacks the acetyl group at the third position.

    3-Methyl-2-furoic acid: Similar structure but has a carboxylic acid group instead of an acetyl group.

Uniqueness

3-Acetyl-5-methylfuran-2(5H)-one is unique due to the presence of both acetyl and methyl groups on the furan ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

918150-85-3

Molekularformel

C7H8O3

Molekulargewicht

140.14 g/mol

IUPAC-Name

4-acetyl-2-methyl-2H-furan-5-one

InChI

InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3-4H,1-2H3

InChI-Schlüssel

NHRCTOSLKBGKJE-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C(C(=O)O1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.